Ethyl 2-[4-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate
Overview
Description
Ethyl 2-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
The synthesis of Ethyl 2-[4-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the butanoyl side chain. The cyclopenta[b]thiophene moiety is then constructed, and the final esterification step yields the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
Ethyl 2-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring may bind to enzyme active sites, inhibiting their activity. The compound’s overall effect is mediated through these interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar in structure but with different side chains, leading to variations in reactivity and biological activity.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another nitro-substituted pyrazole derivative with distinct chemical properties and applications. The uniqueness of Ethyl 2-[4-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate lies in its specific combination of functional groups, which confer unique reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-[4-(5-methyl-3-nitropyrazol-1-yl)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-3-27-18(24)16-12-6-4-7-13(12)28-17(16)19-15(23)8-5-9-21-11(2)10-14(20-21)22(25)26/h10H,3-9H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMNIVGKXJOPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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